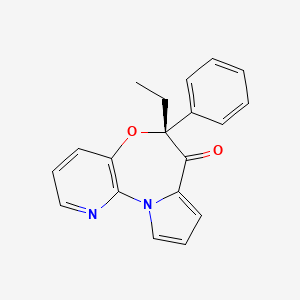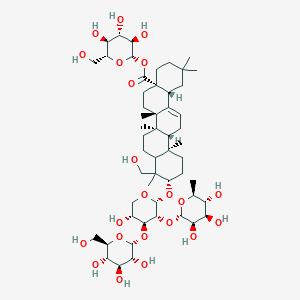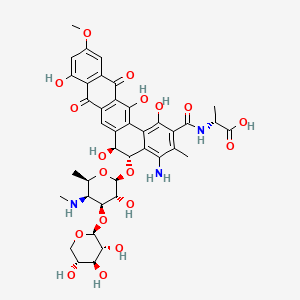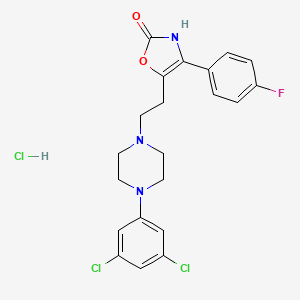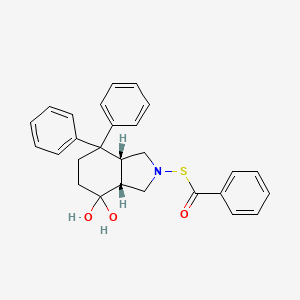
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(±)- is a complex organic compound with the molecular formula C27-H27-N-O2-S and a molecular weight of 429.61 . This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a pyrrole ring, and is further substituted with phenyl and phenylacetyl groups.
Análisis De Reacciones Químicas
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The phenyl and phenylacetyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(±)- has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(±)- exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(±)- can be compared with other similar compounds, such as:
Thiopyrano(2,3-c)pyrrole derivatives: These compounds share the core thiopyrano-pyrrole structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylacetyl-substituted compounds: These compounds contain the phenylacetyl group but may have different core structures, resulting in different reactivity and applications. The uniqueness of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, 1,1-dioxide, cis-(±)- lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
146674-64-8 |
|---|---|
Fórmula molecular |
C27H27NO3S |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
S-[(3aR,7aR)-4,4-dihydroxy-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-2-yl] benzenecarbothioate |
InChI |
InChI=1S/C27H27NO3S/c29-25(20-10-4-1-5-11-20)32-28-18-23-24(19-28)27(30,31)17-16-26(23,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23-24,30-31H,16-19H2/t23-,24+/m1/s1 |
Clave InChI |
YYPJTTMSEOGXIS-RPWUZVMVSA-N |
SMILES isomérico |
C1CC([C@H]2CN(C[C@H]2C1(C3=CC=CC=C3)C4=CC=CC=C4)SC(=O)C5=CC=CC=C5)(O)O |
SMILES canónico |
C1CC(C2CN(CC2C1(C3=CC=CC=C3)C4=CC=CC=C4)SC(=O)C5=CC=CC=C5)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



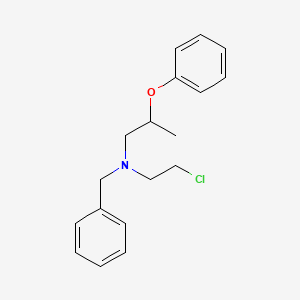
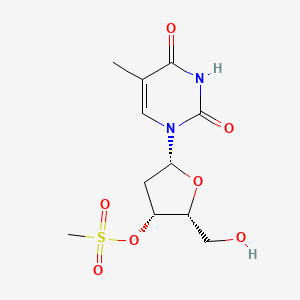
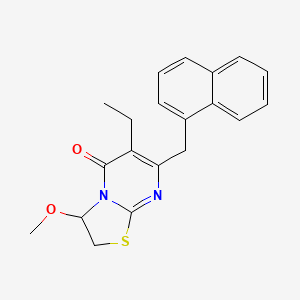
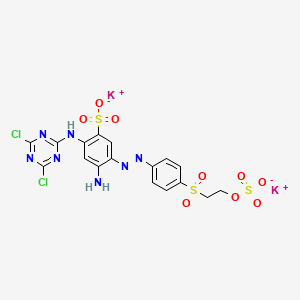

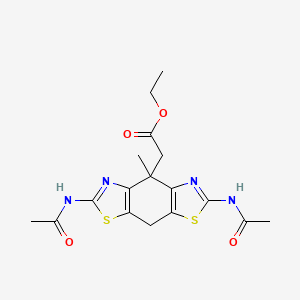
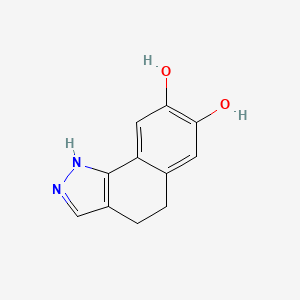
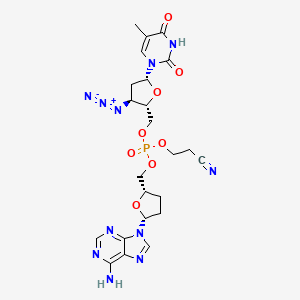
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
